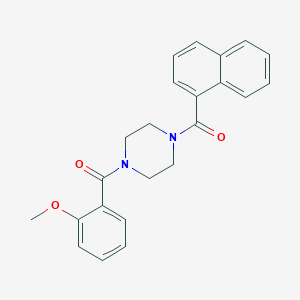![molecular formula C20H23ClN2O3 B247923 1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247923.png)
1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorobenzyl group, a methoxyphenoxyacetyl group, and a piperazine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 2-chlorobenzyl chloride, which is obtained by the chlorination of benzyl chloride.
Nucleophilic Substitution: The intermediate is then reacted with piperazine in a nucleophilic substitution reaction to form 1-(2-chlorobenzyl)piperazine.
Acylation: The final step involves the acylation of 1-(2-chlorobenzyl)piperazine with 4-methoxyphenoxyacetyl chloride to yield the target compound.
The reaction conditions typically include the use of organic solvents like dichloromethane or toluene, and the reactions are carried out under reflux conditions with appropriate catalysts or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Propiedades
Fórmula molecular |
C20H23ClN2O3 |
|---|---|
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-17-6-8-18(9-7-17)26-15-20(24)23-12-10-22(11-13-23)14-16-4-2-3-5-19(16)21/h2-9H,10-15H2,1H3 |
Clave InChI |
DAKLRFDDUPWHFZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247840.png)




![Biphenyl-4-yl{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247849.png)

![1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247853.png)
![2-(3-Methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B247857.png)
![1-[(3-Methylphenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247858.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B247862.png)
![1-[4-(pentan-3-yl)piperazin-1-yl]-2-phenylethanone](/img/structure/B247863.png)
METHANONE](/img/structure/B247867.png)
![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B247868.png)
